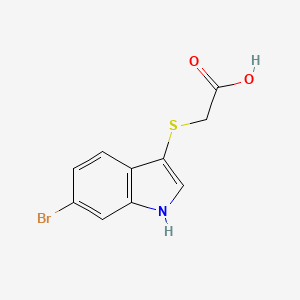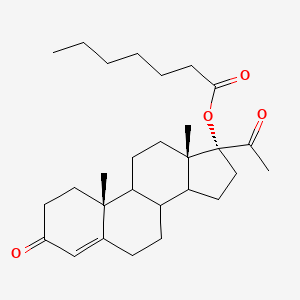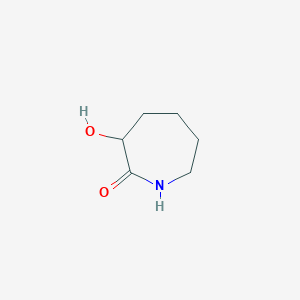
(E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a propoxyphenyl group attached to a benzoic acid moiety through a conjugated enone system. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid typically involves the condensation of 4-propoxybenzaldehyde with 4-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone system. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
(E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The enone system can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the enone system can yield alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, or bromine (Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of (E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- 4-{(1E)-3-OXO-3-[(2-PHENYLETHYL)AMINO]PROP-1-EN-1-YL}-1,2-PHENYLENE DIACETATE
Uniqueness
(E)-4-(3-Oxo-3-(4-propoxyphenyl)prop-1-en-1-yl)benzoic acid is unique due to its specific structural features, such as the propoxy group and the conjugated enone system. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the propoxy group can enhance lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
特性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
4-[(E)-3-oxo-3-(4-propoxyphenyl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C19H18O4/c1-2-13-23-17-10-8-15(9-11-17)18(20)12-5-14-3-6-16(7-4-14)19(21)22/h3-12H,2,13H2,1H3,(H,21,22)/b12-5+ |
InChIキー |
LPMOBKUSJOLMJO-LFYBBSHMSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)

![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)




![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
